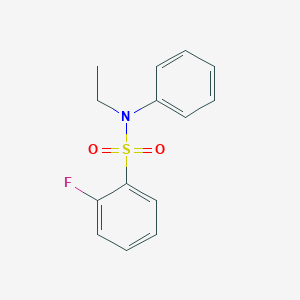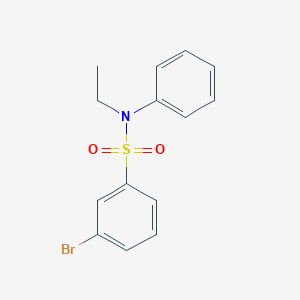
Methyl 1-benzoyl-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzoyl-3-piperidinecarboxylate, also known as MBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to enhance the activity of acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects
Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and cognitive-enhancing properties. In animal models, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to reduce seizures and increase pain threshold. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to improve memory and learning in various tasks, including the Morris water maze and passive avoidance tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-benzoyl-3-piperidinecarboxylate has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and target specific areas of the brain. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has a relatively low toxicity and is easily synthesized. However, there are also limitations to using Methyl 1-benzoyl-3-piperidinecarboxylate in lab experiments, including its potential for abuse and its limited availability.
Direcciones Futuras
There are several future directions for Methyl 1-benzoyl-3-piperidinecarboxylate research, including exploring its potential as a drug delivery system for various neurological disorders, investigating its potential as a cognitive enhancer in humans, and studying its potential as an analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate and its potential side effects.
Conclusion
In conclusion, Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 1-benzoyl-3-piperidinecarboxylate and its applications in various fields.
Métodos De Síntesis
Methyl 1-benzoyl-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of benzoyl chloride with piperidine followed by methylation, as well as the reaction of piperidine with methyl chloroformate followed by benzoylation. The synthesis method depends on the desired yield and purity of the final product. The purity of Methyl 1-benzoyl-3-piperidinecarboxylate can be determined through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Methyl 1-benzoyl-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Methyl 1-benzoyl-3-piperidinecarboxylate has been explored as a potential anticonvulsant and analgesic agent due to its ability to interact with the central nervous system. In pharmacology, Methyl 1-benzoyl-3-piperidinecarboxylate has been investigated for its potential as a drug delivery system, as it can easily cross the blood-brain barrier and target specific areas of the brain. In neuroscience, Methyl 1-benzoyl-3-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Propiedades
Nombre del producto |
Methyl 1-benzoyl-3-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Clave InChI |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)





![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)




